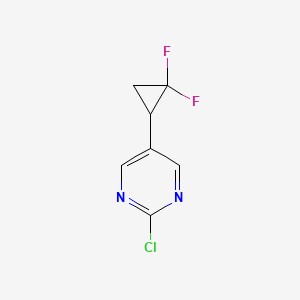
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the second position and a 2,2-difluorocyclopropyl group at the fifth position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2-difluorocyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 50-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .
化学反应分析
Types of Reactions
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and solvents like DMF or THF are commonly used.
Oxidation: Oxidizing agents like oxone or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the second position.
2,4-Dichloropyrimidine: Contains two chloro groups at the second and fourth positions.
5-Bromopyrimidine: A pyrimidine derivative with a bromo group at the fifth position.
Uniqueness
2-Chloro-5-(2,2-difluorocyclopropyl)pyrimidine is unique due to the presence of the 2,2-difluorocyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
属性
分子式 |
C7H5ClF2N2 |
|---|---|
分子量 |
190.58 g/mol |
IUPAC 名称 |
2-chloro-5-(2,2-difluorocyclopropyl)pyrimidine |
InChI |
InChI=1S/C7H5ClF2N2/c8-6-11-2-4(3-12-6)5-1-7(5,9)10/h2-3,5H,1H2 |
InChI 键 |
PJDBHBGTEHLKJL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)C2=CN=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


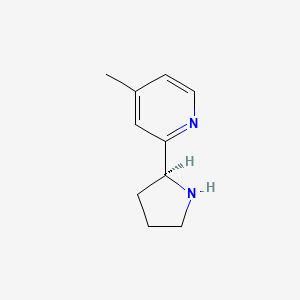
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
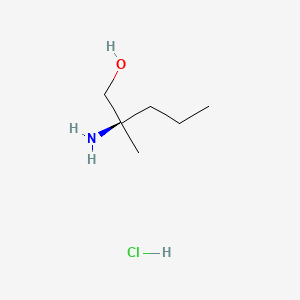
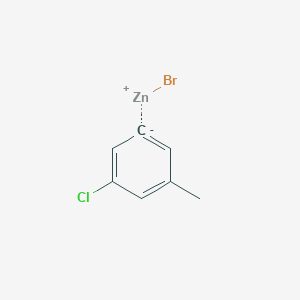
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
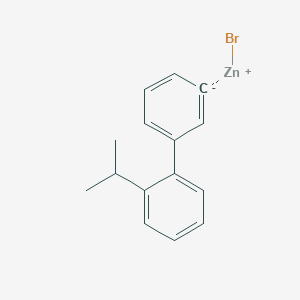
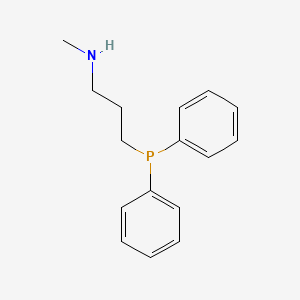
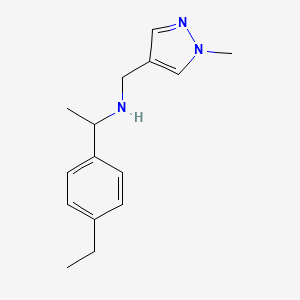
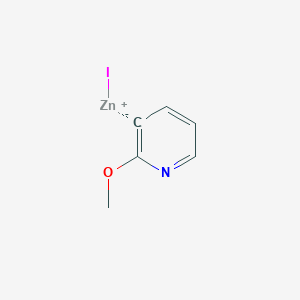
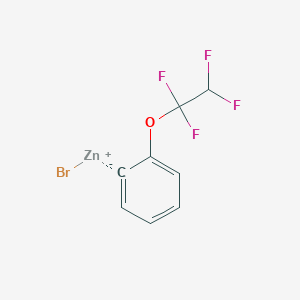
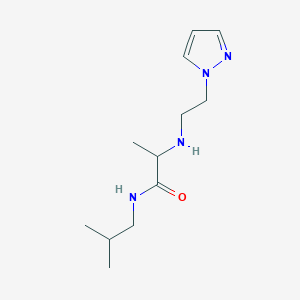
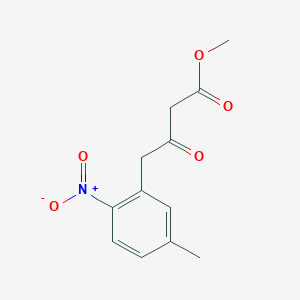
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)

